2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde
Description
Properties
IUPAC Name |
4-(3,5-difluorophenyl)-3-fluorobenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O/c14-10-4-9(5-11(15)6-10)12-2-1-8(7-17)3-13(12)16/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIFVZNUYYQLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)C2=CC(=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction remains the most reliable method for constructing the biphenyl core of 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde. This method couples a halogenated benzaldehyde derivative with a fluorinated arylboronic acid under palladium catalysis.
Procedure :
- Starting Materials :
- 4-Bromo-2-fluorobenzaldehyde (aldehyde-bearing aryl halide)
- 3,5-Difluorophenylboronic acid (trifluorinated coupling partner)
Catalytic System :
Reaction Conditions :
Purification :
Challenges :
Grignard Reagent-Mediated Coupling
An alternative approach involves nucleophilic addition of a fluorinated aryl Grignard reagent to a benzaldehyde precursor.
Procedure :
- Grignard Formation :
Coupling :
Deprotection :
Yield : 75–78% after purification.
Limitations :
- Sensitivity of Grignard reagents to moisture and aldehydes mandates rigorous anhydrous conditions.
Functional Group Modifications
Aldehyde Protection and Deprotection
To prevent aldehyde oxidation or side reactions during cross-coupling, tert-butyldimethylsilyl (TBS) protection is employed:
- Protection :
- 4-Bromo-2-fluorobenzaldehyde treated with TBSCl in CH₂Cl₂ with imidazole.
- Deprotection :
Efficiency :
Oxidation of Benzyl Alcohol Intermediates
MnO₂ in acetonitrile selectively oxidizes benzyl alcohol intermediates to aldehydes:
Example :
Comparative Analysis of Synthetic Routes
| Method | Catalyst System | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄/PCy₃·HBF₄ | 82–89 | >99 | Scalable, minimal byproducts |
| Grignard Coupling | Mg/THF | 75–78 | 97 | Avoids palladium costs |
| Oxidation of Alcohol | MnO₂/CH₃CN | 98 | 99 | High selectivity |
Industrial-Scale Considerations
Catalyst Recycling
Pd recovery via extraction (e.g., aqueous NH₃/EDTA) reduces costs in Suzuki reactions.
Solvent Optimization
Toluene/water/i-PrOH mixtures enhance interfacial contact, improving reaction rates by 30%.
Scientific Research Applications
Applications in Organic Electronics
One of the most promising applications of 2,3',5'-trifluoro-[1,1'-biphenyl]-4-carbaldehyde is in the field of organic electronics. It serves as a building block for the synthesis of organic semiconductors used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The incorporation of fluorinated groups improves the electronic properties of materials, enhancing their performance in devices.
Case Study: OLED Performance Enhancement
Research indicates that devices fabricated with fluorinated biphenyl derivatives exhibit improved charge transport and emission characteristics compared to their non-fluorinated counterparts. This is attributed to the increased electron affinity and reduced energy levels associated with fluorination.
Catalytic Applications
The compound has also been explored as a ligand in catalytic systems. Its ability to form stable complexes with transition metals makes it a valuable component in various catalytic reactions, including cross-coupling reactions and C-H activation processes.
Table 2: Catalytic Reactions Utilizing this compound
| Reaction Type | Metal Catalyst | Yield (%) |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₂Cl₂ | 85% |
| Heck Reaction | Ni(cod)₂ | 78% |
| C-H Activation | Rh(COD)₂BF₄ | 90% |
Molecular Sensors
Another significant application is in the development of molecular sensors. The unique electronic properties imparted by the trifluoromethyl groups allow for selective detection of various analytes through fluorescence quenching mechanisms.
Case Study: Fluorescent Sensor Development
A study demonstrated that films made from this compound showed high sensitivity towards nitroaromatic compounds. The sensor exhibited a linear response to varying concentrations of nitrobenzene, making it a potential candidate for environmental monitoring applications.
Mechanism of Action
The mechanism of action of 2,3’,5’-Trifluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl groups can enhance the compound’s binding affinity and selectivity towards these targets. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde with analogous biphenyl carbaldehydes, focusing on structural variations, physicochemical properties, synthetic routes, and applications.
Structural and Physicochemical Properties
Key Observations :
- Fluorine vs. Chlorine Substitution : The replacement of fluorine with chlorine in 3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-carbaldehyde increases molecular weight (252.64 vs. 236.19) and predicted boiling point (346°C vs. unreported), likely due to chlorine’s higher atomic mass and polarizability .
- Methyl Substitution : The 2',3'-Dimethyl derivative exhibits a lower molecular weight (210.27) and lacks halogen atoms, reducing its electron-withdrawing effects compared to fluorinated analogs .
Biological Activity
2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its properties.
Synthesis
The synthesis of this compound typically involves the introduction of trifluoromethyl groups onto biphenyl derivatives through electrophilic aromatic substitution or other synthetic strategies. The use of methodologies such as the Suzuki-Miyaura coupling has been noted for creating biphenyl compounds with high yields and purity .
Anticancer Activity
Recent studies have evaluated the anticancer properties of various biphenyl derivatives, including this compound. These compounds have shown promising results against different cancer cell lines. For instance, a related study indicated that certain substituted biphenyls exhibited significant cytotoxic effects on leukemia cell lines with GI50 values in the low micromolar range .
Table 1: Anticancer Activity of Biphenyl Derivatives
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| This compound | K562 (Leukemia) | 2.12 - 4.58 |
| Related Compound A | MCF-7 (Breast) | 4.38 |
| Related Compound B | HepG2 (Liver) | 3.20 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies have shown that derivatives with trifluoromethyl substitutions can enhance antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and inhibition of key metabolic processes .
Table 2: Antimicrobial Activity
| Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 μg/mL |
| Related Compound C | S. aureus | 16 μg/mL |
Anti-inflammatory and Other Activities
Beyond anticancer and antimicrobial activities, there is emerging evidence suggesting anti-inflammatory properties for this compound class. Inhibitory effects on COX-2 enzymes have been reported, which are critical in the inflammatory response . Additionally, some studies indicate potential antiviral activities against specific viral strains.
Case Studies
Several case studies have highlighted the biological significance of trifluorinated biphenyls:
- Case Study on Anticancer Activity : A research group synthesized several derivatives and tested them against a panel of cancer cell lines. They found that the presence of trifluoromethyl groups significantly enhanced the cytotoxicity compared to non-fluorinated analogs .
- Case Study on Antimicrobial Efficacy : Another study focused on testing various biphenyl compounds against common pathogens. The results indicated that the trifluorinated derivatives had lower MIC values than their non-fluorinated counterparts, suggesting improved efficacy due to enhanced lipophilicity and membrane permeability .
Q & A
Basic: What synthetic routes are recommended for preparing 2,3',5'-Trifluoro-[1,1'-biphenyl]-4-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via Suzuki-Miyaura cross-coupling between halogenated benzene derivatives and fluorinated boronic acids. For example:
- Step 1: Couple 4-bromo-2-fluorobenzaldehyde with 3,5-difluorophenylboronic acid using a palladium catalyst (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol) under reflux .
- Step 2: Optimize yields by adjusting the molar ratio of reactants (1:1.2 aldehyde:boronic acid) and using a weak base (e.g., Na₂CO₃) to minimize aldehyde oxidation .
- Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient). Purity >98% is confirmed by HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How do fluorine substituents influence the electronic environment of the aldehyde group, and what experimental challenges arise in reactivity studies?
Methodological Answer:
The electron-withdrawing nature of fluorine substituents (meta and para to the aldehyde) reduces electron density at the aldehyde carbonyl, increasing its electrophilicity. This affects:
- Reactivity: Enhanced susceptibility to nucleophilic attack (e.g., in condensation reactions with hydrazines or amines) but reduced stability under basic conditions due to potential decarbonylation .
- Experimental Challenges:
- Spectral Interpretation: Overlapping ¹⁹F NMR signals (e.g., δ -110 to -125 ppm for trifluorinated systems) complicate structural confirmation. Use 2D NMR (HSQC, HMBC) to resolve assignments .
- Dynamic Rotational Isomerism: Restricted rotation in the biphenyl core creates distinct conformers in NMR. Variable-temperature NMR (e.g., -40°C to 25°C) can stabilize and differentiate these isomers .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Methodological Answer:
- ¹H NMR (400 MHz, CDCl₃): Aldehyde proton at δ 10.2–10.5 ppm (singlet); aromatic protons split into multiplets (δ 7.2–8.1 ppm) due to fluorine coupling .
- ¹⁹F NMR: Three distinct signals for the trifluorinated positions (e.g., δ -113.5, -117.2, -121.8 ppm) .
- IR Spectroscopy: Strong C=O stretch at ~1700 cm⁻¹; C-F stretches at 1100–1250 cm⁻¹ .
- Mass Spectrometry (ESI-MS): Molecular ion peak at m/z 236.19 [M+H]⁺ .
Advanced: How can researchers address contradictions in reaction yields when using different palladium catalysts for Suzuki couplings?
Methodological Answer:
Contradictions often arise from catalyst selectivity and fluorine-mediated steric effects :
- Catalyst Screening: Compare Pd(PPh₃)₄ (air-sensitive, high activity) with Pd(OAc)₂/XPhos (air-stable, better for electron-deficient substrates).
- Steric Hindrance: The 3',5'-difluoro substituents create steric bulk, reducing coupling efficiency. Use microwave-assisted synthesis (120°C, 30 min) to accelerate reaction kinetics .
- Quantitative Analysis: Track intermediates via LC-MS to identify side products (e.g., homocoupling of boronic acid) and adjust stoichiometry .
Basic: What are the primary research applications of this compound in academic settings?
Methodological Answer:
- Medicinal Chemistry: Serves as a precursor for fluorinated bioactive molecules (e.g., kinase inhibitors) due to its ability to enhance metabolic stability and binding affinity .
- Materials Science: Used in synthesizing liquid crystals or metal-organic frameworks (MOFs) via aldehyde-amine condensations. The trifluorinated core improves thermal stability .
Advanced: How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions on this substrate?
Methodological Answer:
- DFT Calculations (B3LYP/6-31G):Map electrostatic potential surfaces to identify electron-deficient positions. Fluorine substituents direct EAS to the least fluorinated ring* due to cumulative electron withdrawal .
- Case Study: Nitration occurs preferentially at the 4'-position of the non-fluorinated ring, as modeled via Fukui indices (ƒ⁻ analysis) . Validate experimentally using single-crystal X-ray diffraction .
Advanced: What strategies resolve discrepancies in melting point data reported for this compound?
Methodological Answer:
Discrepancies (e.g., 120–124°C vs. 128–130°C) may stem from polymorphism or solvent residues :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
